molecular formula C20H24N6O2 B2497328 7-allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 378214-72-3

7-allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2497328
CAS No.: 378214-72-3
M. Wt: 380.452
InChI Key: GLSUMCUUQNDMEL-UHFFFAOYSA-N
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Description

7-Allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with structural modifications at positions 3, 7, and 8 of the purine core. The 8-position features a 4-benzylpiperazine moiety, a pharmacophore known to enhance binding affinity for neurotransmitter receptors such as 5-HT6 and D2 .

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-3-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-15-7-5-4-6-8-15/h3-8H,1,9-14H2,2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUMCUUQNDMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C₁₈H₂₃N₅O₂
  • Molecular Weight: 341.41 g/mol

The structure features a purine core substituted with an allyl group and a benzylpiperazine moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. Key mechanisms include:

  • Acetylcholinesterase Inhibition:
    • Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .
  • Dopaminergic Activity:
    • The benzylpiperazine component suggests potential dopaminergic activity, which may contribute to effects on mood and cognition. Piperazine derivatives have been studied for their ability to modulate dopamine receptors .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound exhibit significant AChE inhibitory activity. For instance:

CompoundAChE Inhibition (%)Reference
This compound70% at 10 µM
Similar Piperazine Derivative65% at 10 µM

These findings indicate that the compound has promising potential as a therapeutic agent targeting cholinergic pathways.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

  • Neuroprotective Effects:
    • A study on piperazine derivatives indicated neuroprotective effects in models of neurodegeneration. These compounds were shown to reduce oxidative stress and promote neuronal survival .
  • Antidepressant-like Activity:
    • Research involving benzylpiperazine derivatives has suggested antidepressant-like effects in animal models, likely due to their influence on serotonin and dopamine pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that purine derivatives, including 7-allyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibit anticancer properties. Studies have demonstrated that modifications in the purine structure can enhance inhibitory effects on cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. The benzylpiperazine moiety may enhance dopaminergic and serotonergic activity, making it a candidate for further investigation as an antidepressant or anxiolytic agent. Preliminary studies have indicated that related compounds can modulate neurotransmitter levels in animal models .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of purine derivatives. The compound has shown promise in reducing inflammation markers in vitro and in vivo. For example, derivatives with similar functional groups have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Synthesis and Evaluation of Purine Derivatives

A study focused on synthesizing various purine derivatives, including this compound, evaluated their biological activities against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, suggesting a potential pathway for drug development targeting these cancers .

Case Study 2: Neuropharmacological Assessment

In another investigation, researchers assessed the neuropharmacological effects of compounds similar to this compound using behavioral models in rodents. The findings revealed that these compounds could significantly reduce anxiety-like behaviors and improve cognitive functions, supporting their potential use as therapeutic agents for anxiety disorders .

Comparative Data Table

Application AreaFindings/Results
Anticancer ActivitySignificant inhibition of cancer cell proliferation; apoptosis induction observed
NeuropharmacologicalModulation of neurotransmitter levels; potential antidepressant effects identified
Anti-inflammatoryReduction of pro-inflammatory cytokines; effective in animal models of inflammation

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The purine skeleton’s 8-position is susceptible to nucleophilic substitution due to electron-withdrawing effects from neighboring carbonyl groups. The benzylpiperazine moiety at this position can be replaced under controlled conditions:

Reaction TypeConditionsProductKey Findings
Amination Piperazine derivatives in DMF, 80°C, 12h8-(4-fluorobenzylpiperazin-1-yl) analogEnhanced DPP-IV inhibition observed in analogs with fluorinated aryl groups .
Alkylation Alkyl halides, K2CO3, reflux8-(alkylpiperazin-1-yl) derivativesBulky alkyl groups reduce solubility but improve metabolic stability .

Functionalization of the Allyl Group

The allyl substituent at the 7-position undergoes characteristic olefin reactions:

Oxidation

  • Epoxidation : Treatment with m-CPBA yields an epoxide intermediate, enabling further ring-opening reactions for derivatization.

  • Dihydroxylation : OsO4/NaIO4 generates vicinal diols, which can be acetylated or sulfonated.

Cross-Coupling

Palladium-catalyzed reactions (e.g., Heck, Suzuki) modify the allyl chain:

ReactionCatalysts/ReagentsOutcome
HeckPd(OAc)₂, PPh₃, aryl halidesAryl-substituted allyl derivatives with extended conjugation .
HydroborationBH₃·THF, H₂O₂/NaOHAlcohol intermediates for esterification or glycosylation.

Piperazine Modifications

The 4-benzylpiperazine group participates in:

Benzyl Deprotection

Hydrogenolysis (H₂, Pd/C) removes the benzyl group, exposing a secondary amine for further functionalization:

text
7-allyl-8-(piperazin-1-yl)-3-methylpurine-2,6-dione → Intermediate for sulfonamide or urea formation

N-Alkylation/Acylation

  • Alkylation : RX (alkyl halides), NaH, THF → N-alkylpiperazines.

  • Acylation : AcCl, pyridine → N-acyl derivatives with improved pharmacokinetics .

Purine Ring Reactivity

The 1H-purine-2,6-dione core undergoes:

Methylation at N-3

Using methyl iodide and Ag₂O introduces additional methyl groups, altering electronic properties and binding affinity .

Hydrolysis

Strong acids (HCl, Δ) cleave the purine ring, yielding imidazole and pyrimidine fragments for degradation studies.

Comparative Reactivity of Structural Analogs

Data from patent WO2002002560A2 highlights trends in related purine-2,6-diones :

CompoundKey ReactionBiological Impact
7-benzyl-8-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-1,3-dimethylpurine-2,6-dioneDiazepane ring alkylation10x higher DPP-IV inhibition vs. parent compound
8-(1,4-diazepan-1-yl)-1-(2-ethoxyethyl)-7-[(2-iodophenyl)methyl]-3-methylpurine-2,6-dioneIodophenyl Suzuki couplingImproved selectivity for serotonin receptors

Synthetic Optimization Insights

  • Yield Enhancement : Microwaves (150°C, 30 min) improve substitution efficiency at the 8-position by 40% .

  • Solvent Effects : DMF > DMSO in aminolysis due to better solubility of piperazine nucleophiles.

Comparison with Similar Compounds

Key Observations:

Position 7 Modifications: Allyl (target compound) vs. But-2-yn-1-yl (): This substituent introduces rigidity but is associated with lower receptor affinity, possibly due to steric hindrance .

Position 8 Modifications :

  • Piperazine Derivatives :
  • 4-Benzylpiperazine (target) vs. 4-methylpiperazine (): Benzyl groups enhance π-π stacking with aromatic residues in receptor binding pockets, improving 5-HT6/D2 affinity .
  • Ethylpiperazine (CAS: 585562-22-7): Increased alkyl chain length may reduce CNS penetration due to higher hydrophilicity . Non-Piperazine Groups:
  • Pyridin-2-yloxy (): Eliminates CNS activity but retains analgesia, suggesting substituent-dependent pathway modulation .

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